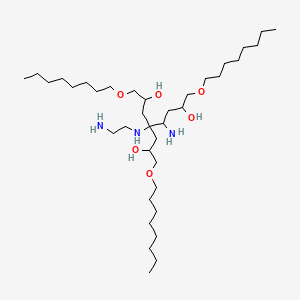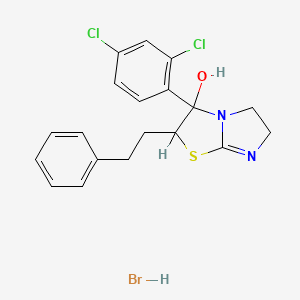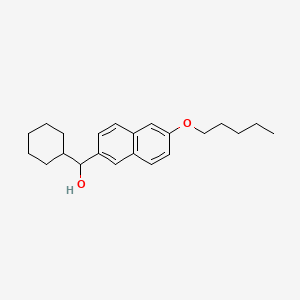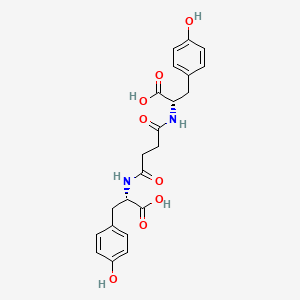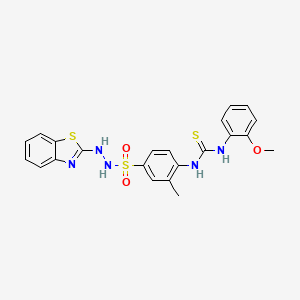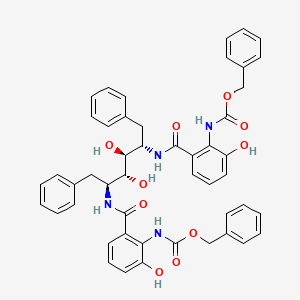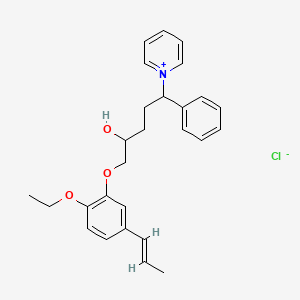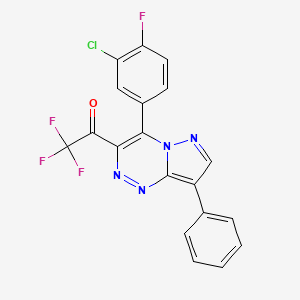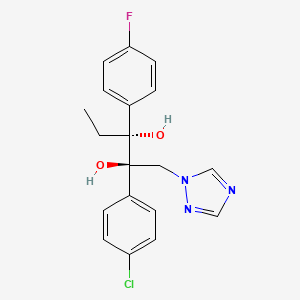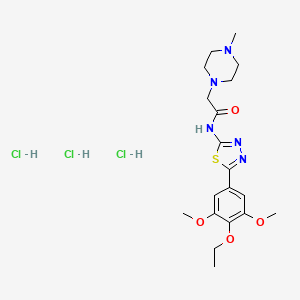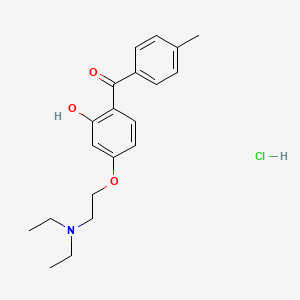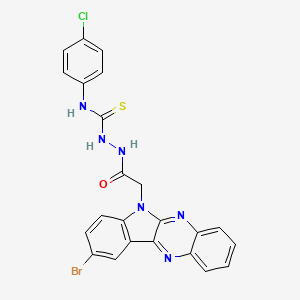
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide is a complex heterocyclic compound. It belongs to the class of indoloquinoxalines, which are known for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(2,3-b)quinoxaline derivatives typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . This multi-step protocol can be modified to introduce various substituents, such as the 9-bromo and 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide groups .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinoxaline N-oxides, while substitution reactions can yield a wide range of functionalized quinoxalines .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules.
Medicine: Due to their anticancer, antiviral, and antimicrobial properties, these compounds are investigated as potential therapeutic agents
Mechanism of Action
The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline derivatives involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects. The thermal stability of the intercalated complex is an important parameter for their pharmacological activity . These compounds also exhibit poor inhibitory activity on topoisomerase II enzyme but have significant multidrug resistance (MDR) modulating activity .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indole-fused quinoxaline structure, known for its antitumor activity.
NCA0424, B-220, and 9-OH-B-220: Highly active 6H-indolo(2,3-b)quinoxaline derivatives with good binding affinity to DNA.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide is unique due to its specific substituents, which enhance its pharmacological properties and make it a valuable template for the design and development of novel molecules with diverse biological activities .
Properties
CAS No. |
109322-20-5 |
|---|---|
Molecular Formula |
C23H16BrClN6OS |
Molecular Weight |
539.8 g/mol |
IUPAC Name |
1-[[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C23H16BrClN6OS/c24-13-5-10-19-16(11-13)21-22(28-18-4-2-1-3-17(18)27-21)31(19)12-20(32)29-30-23(33)26-15-8-6-14(25)7-9-15/h1-11H,12H2,(H,29,32)(H2,26,30,33) |
InChI Key |
QIDRSJPOTDBPGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC(=O)NNC(=S)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


